Hydroxy-PEG5-CH2CO2tBu
Overview
Description
Hydroxy-PEG5-CH2CO2tBu is a PEG derivative containing a hydroxyl group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Molecular Structure Analysis
The molecular formula of Hydroxy-PEG5-CH2CO2tBu is C16H32O8 . It has a molecular weight of 352.4 g/mol .Chemical Reactions Analysis
The hydroxyl group in Hydroxy-PEG5-CH2CO2tBu enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
Hydroxy-PEG5-CH2CO2tBu has a molecular weight of 352.4 g/mol . It has a hydroxyl and a t-butyl protected carboxyl functional group . The hydrophilic PEG spacer increases its solubility in aqueous media .Scientific Research Applications
Antimicrobial Effects and Applications
- Hydroxy-PEG5-CH2CO2tBu, as a derivative of polyethylene glycol (PEG), has been studied for its potential in enhancing antimicrobial effects. Research by Zhang et al. (2020) shows that PEG can synergistically promote the antimicrobial effect of poly (3-hydroxybutyrate) (PHB) oligomer. This is primarily due to its amphipathy, which improves the hydrophilicity of PHB oligomer, thus enhancing its antimicrobial capabilities.
Drug Delivery Systems
- A study by Wu et al. (2007) explores the use of PEG in developing a thermosensitive hydrogel for nasal drug delivery. The hydrogel shows potential as a medium for improved drug absorption, especially for hydrophilic macromolecular drugs. The PEG in the hydrogel contributes to its desirable properties, such as appropriate thermal transition and mucoadhesivity.
Biocompatibility and Tissue Engineering
- In the field of tissue engineering, Wang et al. (2011) demonstrate the use of PEG in modifying poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) films to improve biocompatibility. PEG's inclusion enhances cellular compatibility and reduces nonspecific protein adsorption, crucial for tissue engineering applications.
Modulation of Antibody Pharmacokinetics
- The role of PEG in modifying the pharmacokinetics of antibodies is discussed in a paper by Chen et al. (2011). PEGylation can extend the blood half-life, increase bioavailability, and reduce immunogenicity of antibodies, enhancing their therapeutic efficacy.
Injectable Drug Delivery Systems
- PEG is also involved in the development of injectable, biodegradable, and pH/temperature-sensitive hydrogel systems, as indicated by Huynh et al. (2012). These hydrogels show potential as depot drug/protein-delivery systems, with controlled release properties and non-cytotoxicity.
properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O8/c1-16(2,3)24-15(18)14-23-13-12-22-11-10-21-9-8-20-7-6-19-5-4-17/h17H,4-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLBSNFHNMATJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy-PEG5-CH2CO2tBu |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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